molecular formula C13H22Cl2N2O B8005311 (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride

Cat. No.: B8005311
M. Wt: 293.23 g/mol
InChI Key: DYVWKCBFBFWTQS-UHFFFAOYSA-N
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Description

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2O·2HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 1-methylpiperidine in the presence of a suitable base to form the intermediate (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product, which is subsequently converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-((1-Methylpiperidin-4-yl)oxy)aniline: Similar in structure but with an aniline group instead of methanamine.

    (4-((1-Methylpiperidin-4-yl)oxy)benzaldehyde: Contains a benzaldehyde group instead of methanamine.

    (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: Intermediate in the synthesis of the target compound.

Uniqueness

Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific investigations .

Properties

IUPAC Name

[4-(1-methylpiperidin-4-yl)oxyphenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12;;/h2-5,13H,6-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVWKCBFBFWTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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